molecular formula C8H10O B14499083 Dispiro[2.1.2.1]octan-4-one CAS No. 64149-37-7

Dispiro[2.1.2.1]octan-4-one

Cat. No.: B14499083
CAS No.: 64149-37-7
M. Wt: 122.16 g/mol
InChI Key: QJPCXYPRTQCYLU-UHFFFAOYSA-N
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Description

Dispiro[2.1.2.1]octan-4-one is a unique organic compound characterized by its distinctive spirocyclic structure. The compound consists of two cyclopropane rings fused to a central cyclobutanone ring, forming a rigid and highly strained molecular framework. This structural arrangement imparts unique chemical and physical properties to the compound, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.1.2.1]octan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropyl ketones with suitable reagents to form the spirocyclic structure. For example, the reaction of cyclopropylmethyl ketone with a strong base such as sodium hydride, followed by cyclization, can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.1.2.1]octan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dispiro[2.1.2.1]octan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dispiro[2.1.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexan-4-one
  • Spiro[2.3]hexan-5-one
  • Dispiro[2.0.2.2]octan-7-one

Uniqueness

Dispiro[2.1.2.1]octan-4-one is unique due to its highly strained spirocyclic structure, which imparts distinct reactivity and stability compared to other spiro compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research .

Properties

CAS No.

64149-37-7

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

dispiro[2.1.25.13]octan-8-one

InChI

InChI=1S/C8H10O/c9-6-7(1-2-7)5-8(6)3-4-8/h1-5H2

InChI Key

QJPCXYPRTQCYLU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3(C2=O)CC3

Origin of Product

United States

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